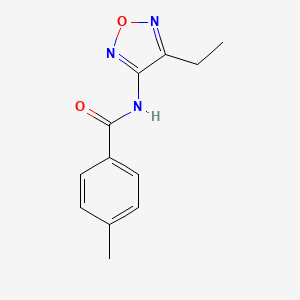

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide

Beschreibung

Eigenschaften

Molekularformel |

C12H13N3O2 |

|---|---|

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide |

InChI |

InChI=1S/C12H13N3O2/c1-3-10-11(15-17-14-10)13-12(16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,15,16) |

InChI-Schlüssel |

ZPNUAPAQDAZMBT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NON=C1NC(=O)C2=CC=C(C=C2)C |

Herkunft des Produkts |

United States |

The Structure-Activity Relationship of 1,2,5-Oxadiazole Benzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

The confluence of the 1,2,5-oxadiazole (furazan) ring system with the benzamide scaffold has given rise to a class of molecules with profound and diverse pharmacological activities. From targeting parasitic diseases to modulating the complex tumor microenvironment, these derivatives have emerged as a focal point in modern medicinal chemistry. This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the biological effects of 1,2,5-oxadiazole benzamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a summary of findings, but also the underlying rationale for experimental design and interpretation. We will delve into the synthesis, biological targets, and the subtle structural modifications that can dramatically influence potency and selectivity, with a particular focus on their role as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).

The Architectural Blueprint: Core Scaffolds and Their Significance

The therapeutic potential of 1,2,5-oxadiazole benzamide derivatives stems from the synergistic interplay of its two core components.

The 1,2,5-Oxadiazole (Furazan) Moiety

The 1,2,5-oxadiazole ring, while less common in medicinal chemistry than its 1,2,4- and 1,3,4-isomers, offers a unique set of properties.[1][2] Its electron-deficient nature contributes to metabolic stability and allows it to act as a versatile scaffold for a variety of substituents. This heterocycle is a key pharmacophore in compounds with a wide range of biological activities, including anti-parasitic, anticancer, and enzyme inhibitory effects.[3]

The Benzamide Pharmacophore

The benzamide group is a well-established pharmacophore in numerous approved drugs.[4] Its ability to form hydrogen bonds with biological targets, such as enzymes and receptors, makes it a crucial element for molecular recognition and binding.[5] The aromatic ring of the benzamide also provides a platform for substitution, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and pharmacokinetic profiles.

Synthesis and Elaboration: Crafting the Molecular Tools

The synthesis of 1,2,5-oxadiazole benzamide derivatives typically involves a multi-step process culminating in the formation of the critical amide bond.

General Synthetic Strategies

The construction of these molecules generally follows a convergent synthesis plan. A key intermediate is the substituted 3-amino-1,2,5-oxadiazole, which is then coupled with a desired benzoic acid derivative.

-

Formation of the 1,2,5-Oxadiazole Ring: Various methods exist for the synthesis of the 1,2,5-oxadiazole ring, often starting from α-dioximes or through rearrangement reactions.

-

Amide Bond Formation: The final step is typically an amide coupling reaction between the 3-amino-1,2,5-oxadiazole and an activated benzoic acid (e.g., an acyl chloride) or by using standard peptide coupling reagents.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 1,2,5-oxadiazole benzamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide

This protocol is a representative example adapted from the literature for the synthesis of a specific 1,2,5-oxadiazole benzamide derivative with demonstrated antiproliferative activity.[6]

Step 1: Synthesis of 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine

-

Starting Material: 4-chlorobenzaldehyde.

-

Follow established literature procedures to convert 4-chlorobenzaldehyde into the corresponding dioxime.

-

Cyclize the dioxime to form the 3-amino-4-(4-chlorophenyl)-1,2,5-oxadiazole intermediate. This often involves treatment with a dehydrating agent or a base.

Step 2: Amide Coupling

-

Reagents: 3-amino-4-(4-chlorophenyl)-1,2,5-oxadiazole, 4-(trifluoromethyl)benzoyl chloride, and a suitable base (e.g., triethylamine or sodium hydride) in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)).

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend 60% sodium hydride in mineral oil in dry DMF.

-

Cool the suspension in an ice bath and add the 3-amino-4-(4-chlorophenyl)-1,2,5-oxadiazole portion-wise.

-

Stir the mixture at 0°C for 20 minutes.

-

Add 4-(trifluoromethyl)benzoyl chloride dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60°C for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and remove the DMF under reduced pressure.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the desired N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide.

Decoding the Blueprint: Structure-Activity Relationships (SAR)

The biological activity of 1,2,5-oxadiazole benzamide derivatives is highly dependent on the nature and position of substituents on both the oxadiazole and benzamide rings.

SAR in Antiplasmodial Activity

Studies targeting Plasmodium falciparum, the parasite responsible for malaria, have revealed key SAR insights.

-

Benzamide Substituents: The substitution pattern on the benzamide ring is critical. For example, 3-methylbenzamide derivatives have shown high antiplasmodial activity. In contrast, 3-fluorobenzamides generally exhibit lower activity.

-

4-Phenyl Substituents on the Oxadiazole Ring: The substituent on the phenyl ring at the 4-position of the oxadiazole core strongly influences both activity and selectivity. 3,4-Dialkoxyphenyl substitutions, such as 3-ethoxy-4-methoxyphenyl, have been shown to have a profoundly positive impact on both antiplasmodial activity and cytotoxicity profiles.

-

Nitro vs. Amino Analogs: Nitro-substituted compounds have demonstrated higher activity compared to their corresponding amino analogs.

SAR in Anticancer Activity (Non-IDO1 Mediated)

Research into the antiproliferative effects of these derivatives against various cancer cell lines has also yielded important SAR data.[6][7]

-

Substituents on the 4-Phenyl Ring: The nature of the substituent on the phenyl ring at the 4-position of the oxadiazole is a key determinant of antiproliferative activity. For instance, a 4-chlorophenyl substituent has been found in compounds with good activity profiles against a range of cancer cell lines.[6]

-

Benzamide Moiety: The benzamide portion of the molecule is also crucial. A 4-trifluoromethyl-benzamide moiety has been identified as a favorable feature in several active compounds.[6]

Case Study: SAR of IDO1 Inhibitors

A significant body of research has focused on 1,2,5-oxadiazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion.[8][9][10][11]

-

Core Structure: The 1,2,5-oxadiazole ring is thought to interact with the heme iron of the IDO1 enzyme.

-

Side Chain Modifications: Modifications to the side chain attached to the core scaffold have been explored to improve pharmacokinetic properties and potency. Replacing the sulfonamide group of the well-known IDO1 inhibitor epacadostat with cyclic structures or urea-containing side chains has led to the discovery of novel inhibitors with significant activity.[9][11]

-

Amidine Derivatives: The introduction of amidine derivatives as a polar capping group has resulted in compounds with inhibitory activities comparable to epacadostat.[8]

Quantitative SAR Data Summary

The following table summarizes key quantitative data for representative 1,2,5-oxadiazole benzamide derivatives and related compounds, illustrating the impact of structural modifications on biological activity.

| Compound ID | Core Structure Modification | Target | IC50/EC50 | Reference |

| 51 | N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | P. falciparum NF54 | 0.034 µM | |

| MD77 | N-[4-(4-chloro-phenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide | Leukemia (HL60TB) | 0.546 µM | [6] |

| 23 | 1,2,5-oxadiazole-3-carboximidamide derivative | hIDO1 (enzymatic) | 108.7 nM | [9] |

| 25 | 1,2,5-oxadiazole-3-carboximidamide derivative | hIDO1 (cellular) | 68.59 nM | [9] |

| 13b | 1,2,5-oxadiazol-3-carboximidamide derivative | hIDO1 (cellular) | 14.34 nM | [8] |

Biological Targets and Therapeutic Implications

The diverse biological activities of 1,2,5-oxadiazole benzamide derivatives are a result of their interaction with various key therapeutic targets.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

4.1.1 The Role of IDO1 in Immuno-oncology

IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming has two major consequences for the anti-tumor immune response:

-

T-cell Starvation: The depletion of tryptophan inhibits T-cell proliferation and can induce T-cell apoptosis.

-

Generation of Regulatory T-cells (Tregs): The accumulation of kynurenine promotes the differentiation of immunosuppressive regulatory T-cells (Tregs).[2]

By inhibiting IDO1, 1,2,5-oxadiazole benzamide derivatives can reverse this immunosuppressive state, thereby restoring the ability of the immune system to recognize and eliminate cancer cells.

Diagram: IDO1 Signaling Pathway in Cancer Immunosuppression

Caption: The IDO1 signaling pathway and the inhibitory action of 1,2,5-oxadiazole benzamide derivatives.

Experimental Protocol: In Vitro IDO1 Inhibition Assay (Cell-Based)

This protocol provides a general framework for assessing the potency of 1,2,5-oxadiazole benzamide derivatives as IDO1 inhibitors in a cellular context.[10]

-

Cell Culture:

-

Seed a suitable human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 or HeLa cells) in a 96-well plate.[10]

-

Allow the cells to adhere overnight.

-

-

IDO1 Induction:

-

Treat the cells with interferon-gamma (IFNγ) to induce the expression of the IDO1 enzyme.

-

Incubate for 24 hours.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test compounds (1,2,5-oxadiazole benzamide derivatives).

-

Add the compounds to the IFNγ-stimulated cells and incubate for an additional 24-48 hours.

-

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Add trichloroacetic acid to hydrolyze N-formylkynurenine to kynurenine and precipitate proteins.

-

Incubate at 50°C for 30 minutes.

-

Centrifuge the plate to pellet the precipitate.

-

Transfer the supernatant to a new plate and add a reagent that reacts with kynurenine to produce a colored product (e.g., Ehrlich's reagent).

-

Measure the absorbance at the appropriate wavelength (e.g., 480 nm).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of kynurenine.

-

Calculate the concentration of kynurenine in the treated samples.

-

Determine the IC50 value of the test compounds by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Future Perspectives and Concluding Remarks

The field of 1,2,5-oxadiazole benzamide derivatives is ripe with opportunities for further exploration and development. While significant progress has been made, particularly in the context of IDO1 inhibition, several challenges remain. Optimizing pharmacokinetic profiles, minimizing off-target effects, and understanding potential resistance mechanisms will be critical for the clinical translation of these promising compounds.

References

-

Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. PMC. Available at: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC. Available at: [Link]

- Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazol: A Brief Review. ChemSelect.

-

Furazans in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Furazans in Medicinal Chemistry. PubMed. Available at: [Link]

-

Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. PubMed. Available at: [Link]

-

Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. in vivo. Available at: [Link]

-

4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. PubMed. Available at: [Link]

-

Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. Available at: [Link]

-

Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. Available at: [Link]

-

Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research. Available at: [Link]

-

Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. PubMed. Available at: [Link]

-

New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PMC. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors. PubMed. Available at: [Link]

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazol: A Brief Review. MDPI.

- Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Ana. MDPI.

-

Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers. Available at: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3574222A - Preparation of 5-amino-1,2,4-oxadiazoles - Google Patents [patents.google.com]

- 5. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04327K [pubs.rsc.org]

- 6. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijper.org [ijper.org]

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide CAS number search

This technical guide details the structural characterization, synthesis, and registry search methodology for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide .

Executive Summary

-

Target Compound: N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide

-

CAS Status: The specific full molecule does not have a widely indexed public CAS registry number as of early 2026. It is a specific derivative of the 1,2,5-oxadiazole (furazan) class, likely generated in private chemical libraries for IDO1 inhibition or antimalarial screening.

-

Key Intermediate CAS: The core scaffold, 4-ethyl-1,2,5-oxadiazol-3-amine , is registered under CAS 763141-02-2 .[1]

-

Research Context: This molecule belongs to a class of N-(furazan-3-yl)benzamides, known bioisosteres used to modulate metabolic enzymes (e.g., indoleamine 2,3-dioxygenase) and parasitic pathways.

Part 1: Structural Analysis & Registry Strategy

Chemical Identity

The compound is an amide derivative formed by condensing p-toluic acid (or its chloride) with 3-amino-4-ethyl-1,2,5-oxadiazole .

| Property | Detail |

| IUPAC Name | N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide |

| Common Synonyms | N-(4-ethylfurazan-3-yl)-p-toluamide |

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | ~231.25 g/mol |

| Core Scaffold | 1,2,5-Oxadiazole (Furazan) |

| Key Intermediate CAS | 763141-02-2 (3-amino-4-ethyl-1,2,5-oxadiazole) |

The CAS Search Protocol

When a specific derivative lacks a direct CAS hit in public databases (PubChem, Common Chemistry), researchers must utilize a Substructure-Based Search Strategy . The absence of a direct hit often indicates the molecule is a novel entity or part of a proprietary High-Throughput Screening (HTS) library.

Search Logic Workflow:

-

Exact Match Query: Failed (No public index).

-

Fragment Search: Locate the rare heterocyclic core (CAS 763141-02-2 ).

-

Reaction Mapping: Search for reactions involving CAS 763141-02-2 + 4-methylbenzoyl chloride .

-

Registration: If the compound is novel, it must be characterized (NMR, LCMS) and submitted to CAS for a new registry number.

Figure 1: Logical workflow for identifying and validating non-indexed chemical entities.

Part 2: Synthesis & Experimental Protocol

Since the molecule is not a standard catalog item, it must be synthesized. The following protocol is derived from high-confidence methodologies used for similar N-(furazan-3-yl)benzamides [1].

Retrosynthetic Analysis

The disconnection approach cleaves the amide bond, revealing two commercially available precursors:

-

Nucleophile: 4-Ethyl-1,2,5-oxadiazol-3-amine (CAS 763141-02-2 ).[1]

-

Electrophile: 4-Methylbenzoyl chloride (CAS 874-60-2 ).

Step-by-Step Synthesis Protocol

Reagents:

-

3-Amino-4-ethylfurazan (1.0 eq)

-

4-Methylbenzoyl chloride (1.2 eq)

-

Sodium Hydride (60% in oil) (2.0 eq) OR Pyridine (excess)

-

Solvent: Anhydrous DMF or DCM

Procedure (NaH Method - Recommended for weak nucleophiles like aminofurazans):

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 3-amino-4-ethylfurazan (1.0 mmol) in anhydrous DMF (5 mL).

-

Deprotonation: Cool to 0°C. Add NaH (2.0 mmol) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases. Note: Aminofurazans are weak nucleophiles; deprotonation facilitates the attack.

-

Coupling: Add 4-methylbenzoyl chloride (1.2 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

-

Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

-

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, 0-30% EtOAc in Hexane).

Figure 2: Synthesis pathway utilizing the commercially available aminofurazan scaffold.

Part 3: Characterization & Validation (Self-Validating System)

To ensure the synthesized compound is the target structure, the following analytical signatures must be observed.

Predicted NMR Data (¹H NMR, 400 MHz, DMSO-d₆)

| Proton Environment | Multiplicity | Approx. Shift (ppm) | Integration | Diagnostic Feature |

| Amide -NH- | Singlet (broad) | 11.0 – 11.5 | 1H | Disappears on D₂O shake; confirms amide bond. |

| Aromatic (Tolyl) | Doublet | 7.90 | 2H | Ortho to Carbonyl. |

| Aromatic (Tolyl) | Doublet | 7.35 | 2H | Meta to Carbonyl. |

| Ethyl -CH₂- | Quartet | 2.6 – 2.8 | 2H | Coupled to methyl triplet. |

| Tolyl -CH₃ | Singlet | 2.40 | 3H | Characteristic of p-Tolyl. |

| Ethyl -CH₃ | Triplet | 1.2 – 1.3 | 3H | Coupled to methylene quartet. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass (M+H)⁺: 232.25 Da

-

Fragment Pattern: Look for loss of the benzoyl group (m/z ~119) or the furazan fragment.

Part 4: Scientific Context & Applications

Bioisosterism

The 1,2,5-oxadiazole ring is a bioisostere for amide or ester groups, often used to improve metabolic stability. In this molecule, it serves as a planar, electron-deficient scaffold that can engage in

Potential Therapeutic Areas

Based on structural analogs (e.g., Epacadostat analogs, MMV Malaria Box compounds):

-

IDO1 Inhibition: The benzamide-furazan motif mimics the kynurenine pathway intermediates, potentially inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy [2].

-

Antimalarial Activity: N-substituted aminofurazans have shown potency against Plasmodium falciparum by disrupting redox homeostasis [1].

References

-

MDPI Pharmaceuticals. "New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities." Pharmaceuticals, 2021.[4]

- Journal of Medicinal Chemistry. "Structure-Activity Relationships of 1,2,5-Oxadiazoles as IDO1 Inhibitors." ACS Publications, 2018. (Contextual grounding for scaffold utility).

-

PubChem. "Compound Summary: 4-Ethyl-1,2,5-oxadiazol-3-amine (CAS 763141-02-2)."

Sources

- 1. 763141-02-2|4-Ethyl-1,2,5-oxadiazol-3-amine|BLD Pharm [bldpharm.com]

- 2. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-methylphenyl)-1,2,4-Oxadiazole-5-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide to the Biological Targets of 1,2,5-Oxadiazol-3-yl Benzamides

Introduction

The 1,2,5-oxadiazole (furazan) ring system, integrated into a benzamide scaffold, represents a privileged structure in modern medicinal chemistry. This unique combination of a hydrogen bond-donating amide and a bioisosteric, metabolically stable oxadiazole ring has given rise to a class of small molecules with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the key biological targets of 1,2,5-oxadiazol-3-yl benzamides, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. The versatility of the oxadiazole scaffold has led to the development of compounds with applications in oncology, infectious diseases, and beyond.[1][2]

I. Primary Enzymatic Targets in Oncology

A significant body of research has focused on the anticancer properties of 1,2,5-oxadiazol-3-yl benzamides, revealing their ability to modulate the activity of critical enzymes involved in cancer cell proliferation and survival.

Topoisomerases: Guardians of DNA Topology

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[3] Their inhibition has proven to be a successful strategy in cancer chemotherapy. Derivatives of the 1,2,5-oxadiazol-3-yl benzamide scaffold have emerged as potent inhibitors of both topoisomerase I and II.

Mechanism of Action: Unlike classical topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, some 1,2,5-oxadiazole derivatives act as catalytic inhibitors, preventing the relaxation of supercoiled DNA. This leads to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[4][5][6]

One notable derivative, a regioisomer of N-[4-(4-chloro-phenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide, has been shown to counteract the relaxation activity of human recombinant topoisomerase IIα.[7][8]

Experimental Validation: DNA Relaxation Assay

The gold-standard method for assessing topoisomerase I and II inhibition is the DNA relaxation assay. This in vitro experiment monitors the conversion of supercoiled plasmid DNA to its relaxed isoform by the enzyme.

Protocol: Topoisomerase I DNA Relaxation Assay

Causality Behind Experimental Choices: This assay is designed to mimic the physiological function of topoisomerase I and directly measure the inhibitory effect of a test compound. The use of supercoiled plasmid DNA as a substrate is critical, as its conversion to a relaxed state is the primary catalytic activity of the enzyme. The subsequent agarose gel electrophoresis separates the different DNA topoisomers based on their conformation, allowing for a clear visualization of inhibition. The inclusion of both positive (known inhibitor) and negative (vehicle control) controls is essential for validating the assay's performance and ensuring the observed effects are specific to the test compound.

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

Test Compound (1,2,5-oxadiazol-3-yl benzamide derivative) dissolved in DMSO

-

Known Topoisomerase I inhibitor (e.g., Camptothecin) as a positive control

-

Nuclease-free water

-

5x DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

1% Agarose gel in 1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture in a microcentrifuge tube containing:

-

2 µL of 10x Topo I Assay Buffer

-

1 µL of supercoiled plasmid DNA (0.5 µg/µL)

-

Varying concentrations of the test compound or vehicle control (DMSO).

-

Nuclease-free water to a final volume of 18 µL.

-

-

Enzyme Addition: Add 2 µL of diluted human Topoisomerase I to each reaction tube.

-

Incubation: Gently mix and incubate at 37°C for 30 minutes. The incubation time is optimized to allow for complete DNA relaxation in the absence of an inhibitor.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA Loading Dye.

-

Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel and run at a constant voltage (e.g., 5-10 V/cm) until the supercoiled and relaxed DNA forms are well-separated.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light.

-

Data Analysis: The inhibition of Topoisomerase I activity is observed as a dose-dependent decrease in the formation of relaxed DNA and a corresponding increase in the retention of the supercoiled DNA form.

Workflow for Topoisomerase I DNA Relaxation Assay

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

RET (Rearranged during Transfection) Kinase: A Driver of Oncogenesis

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation.[9] Aberrant activation of RET through mutations or fusions is a known driver in several cancers, including thyroid and non-small cell lung cancer. Certain 1,2,4-oxadiazole benzamide derivatives have been identified as potent inhibitors of RET kinase.[10] While this research focused on the 1,2,4-oxadiazole isomer, the findings suggest that the broader oxadiazole benzamide scaffold is a promising starting point for the development of RET inhibitors.

Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of RET and preventing its autophosphorylation. This, in turn, blocks the activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2]

Experimental Validation: In Vitro Kinase Assay

The inhibitory activity of compounds against RET kinase is typically determined using in vitro kinase assays that measure the phosphorylation of a substrate peptide or the depletion of ATP.

Protocol: ADP-Glo™ Kinase Assay for RET Inhibition

Causality Behind Experimental Choices: The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. The assay is performed in a multi-well plate format, making it suitable for high-throughput screening of potential inhibitors. The use of a specific RET substrate peptide and optimized ATP concentration ensures that the assay is specific for RET kinase activity. The luminescent readout provides a wide dynamic range and high signal-to-background ratio, enhancing the accuracy of IC50 value determination.

Materials:

-

Recombinant RET kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

1x Kinase Reaction Buffer

-

Test Compound (1,2,5-oxadiazol-3-yl benzamide derivative) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well low volume plates

Procedure:

-

Reagent Preparation: Dilute the enzyme, substrate, ATP, and inhibitors in 1x kinase reaction buffer.

-

Plate Setup: In a 384-well plate, add:

-

1 µL of inhibitor or 5% DMSO (vehicle control)

-

2 µL of diluted RET kinase

-

2 µL of substrate/ATP mix

-

-

Kinase Reaction: Incubate at room temperature for the optimized time (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step removes any unconsumed ATP.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal.

-

Luminescence Measurement: Record the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

RET Kinase Signaling Pathway and Point of Inhibition

Caption: RET kinase signaling and inhibition by 1,2,5-oxadiazol-3-yl benzamides.

Indoleamine 2,3-Dioxygenase 1 (IDO1): An Immune Checkpoint Enzyme

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[11][12] In the tumor microenvironment, IDO1 is a key immune checkpoint molecule that suppresses the host's anti-tumor immunity by depleting tryptophan and producing immunosuppressive metabolites.[13] Several 1,2,5-oxadiazole-3-carboximidamide derivatives, which are closely related to the benzamide scaffold, have been identified as potent IDO1 inhibitors.[11][14]

Mechanism of Action: These compounds inhibit IDO1 activity, leading to a decrease in kynurenine production and a restoration of tryptophan levels in the tumor microenvironment. This alleviates the suppression of T-cell and natural killer cell function, thereby enhancing the anti-tumor immune response.[13]

Experimental Validation: Cell-Based IDO1/Kynurenine Assay

A cell-based assay is a physiologically relevant method to assess the inhibitory potential of compounds on IDO1 activity within a cellular context.

Protocol: Cell-Based IDO1/Kynurenine Assay

Causality Behind Experimental Choices: This assay utilizes a human cancer cell line that endogenously expresses IDO1, providing a more biologically relevant system than a cell-free enzymatic assay. The induction of IDO1 expression with interferon-gamma (IFNγ) mimics the inflammatory conditions often found in the tumor microenvironment. The measurement of kynurenine, the direct product of IDO1 activity, in the cell culture supernatant provides a direct and quantifiable readout of enzyme inhibition. This cell-based approach also allows for the simultaneous assessment of compound cytotoxicity, which is crucial for identifying non-specific inhibitors.

Materials:

-

Human cancer cell line expressing IDO1 (e.g., SKOV-3 or HeLa)

-

Cell culture medium and supplements

-

Interferon-gamma (IFNγ)

-

Test Compound (1,2,5-oxadiazol-3-yl benzamide derivative) dissolved in DMSO

-

Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

-

Trichloroacetic acid (TCA)

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent) or HPLC analysis

Procedure:

-

Cell Seeding: Seed the IDO1-expressing cells in a 96-well plate and allow them to attach overnight.

-

IDO1 Induction and Compound Treatment: Add IFNγ to the cell culture medium to induce IDO1 expression. Simultaneously, treat the cells with varying concentrations of the test compound or vehicle control.

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement:

-

Colorimetric Method: Add TCA to the supernatant to precipitate proteins. After incubation and centrifugation, mix the supernatant with Ehrlich's reagent and measure the absorbance at 490 nm.

-

HPLC Method: Analyze the supernatant using reverse-phase HPLC to quantify the concentrations of tryptophan and kynurenine.

-

-

Data Analysis: The concentration of kynurenine is inversely proportional to the inhibitory activity of the test compound. Calculate the IC50 value by plotting the percentage of kynurenine production inhibition against the compound concentration.

IDO1-Mediated Immune Suppression and its Reversal

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles [mdpi.com]

- 3. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy | MDPI [mdpi.com]

- 4. ERK1/2 Signaling Plays an Important Role in Topoisomerase II Poison-Induced G2/M Checkpoint Activation | PLOS One [journals.plos.org]

- 5. biomedpharmajournal.org [biomedpharmajournal.org]

- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. Structural and computational supported development of 2,5-disubstituted-1,3,4-oxadiazole analogues as active LOX, urease, and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fused Heterocyclic Compounds as Potent Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib [frontiersin.org]

- 14. Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of the molecule N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide. As this compound is not extensively documented in publicly available databases, this paper establishes its core physicochemical properties through structural analysis and calculation. It further outlines a robust, hypothetical synthetic pathway, grounded in established organic chemistry principles, to enable its synthesis for research purposes. The guide discusses the medicinal chemistry rationale behind its structure, leveraging the known biological significance of its constituent benzamide and 1,2,5-oxadiazole (furazan) moieties. Potential therapeutic applications and future research directions are explored, providing a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Molecular Attributes

The fundamental properties of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide have been determined through systematic chemical nomenclature analysis and standard atomic weight calculations.

Molecular Formula and Weight

Based on its constituent atoms, the molecular characteristics are defined as follows:

| Identifier | Value |

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.26 g/mol |

| IUPAC Name | N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide |

| CAS Number | Not available in public databases |

Note: The molecular weight is a calculated value based on the standard atomic weights of the elements.

Chemical Structure

The structure of the title compound is characterized by a 4-methylbenzamide scaffold linked via an amide bond to the 3-position of a 4-ethyl-substituted 1,2,5-oxadiazole ring.

Figure 1: 2D Structure of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide

Scientific Rationale and Structural Significance

The molecular architecture of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide combines two pharmacologically significant moieties, suggesting a strong potential for biological activity.

-

Benzamide Core: The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[1] Its derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The amide linkage can form crucial hydrogen bonds with biological targets like enzymes and receptors.[4]

-

1,2,5-Oxadiazole (Furazan) Ring: The 1,2,5-oxadiazole, or furazan, is a five-membered aromatic heterocycle.[5] While less common in medicinal chemistry than its 1,2,4- and 1,3,4-oxadiazole isomers, the furazan ring offers unique properties.[6][7] It is an electron-withdrawing group that can influence the pharmacokinetic profile of a molecule and is often explored for its potential in creating compounds with various biological activities, including use as a nitric oxide donor precursor in some derivatives.[8][9]

The combination of these two scaffolds presents a novel chemical entity worthy of investigation for its therapeutic potential.

Proposed Synthetic Workflow

As no established synthesis is documented for this specific molecule, a logical and experimentally sound synthetic route is proposed. This protocol is designed to be self-validating, employing well-understood and high-yielding chemical transformations.

Overall Synthetic Scheme

The proposed synthesis is a two-step process involving the preparation of two key intermediates followed by a final amide coupling reaction.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Methylbenzoyl Chloride (Intermediate I1)

This is a standard conversion of a carboxylic acid to an acyl chloride, which activates the carbonyl group for subsequent amidation.

-

Reagents: 4-Methylbenzoic acid, Thionyl chloride (SOCl₂), catalytic N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid (1.0 eq).

-

Add thionyl chloride (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).

-

Add a few drops of DMF as a catalyst.

-

Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-methylbenzoyl chloride is a high-purity liquid or low-melting solid and can often be used in the next step without further purification.

-

Step 2: Amide Coupling to Yield the Final Product

This step involves the nucleophilic acyl substitution reaction between the synthesized acyl chloride and the amine precursor, a classic method known as the Schotten-Baumann reaction.[10]

-

Reagents: 4-Methylbenzoyl chloride (I1), 3-Amino-4-ethyl-1,2,5-oxadiazole, a non-nucleophilic base (e.g., Triethylamine or Pyridine), and an aprotic solvent (e.g., Dichloromethane - DCM).

-

Procedure:

-

Dissolve 3-amino-4-ethyl-1,2,5-oxadiazole (1.0 eq) and triethylamine (1.2 eq) in DCM in a flask cooled to 0°C.

-

Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in DCM to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.[11] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide.

-

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Potential Applications and Future Research

Given the known bioactivities of its core components, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide is a candidate for screening in several therapeutic areas:

-

Antimicrobial Agents: Both benzamide and oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[2][4]

-

Anticancer Agents: The benzamide scaffold is present in several anticancer drugs, and certain oxadiazoles have also shown cytotoxic activity against cancer cell lines.[3]

-

Anti-inflammatory Agents: Numerous compounds containing these moieties have been investigated for their anti-inflammatory effects.[1]

Future research should focus on the synthesis and subsequent in vitro screening of this compound against a panel of bacterial, fungal, and cancer cell lines. Further studies could explore its enzymatic inhibition potential and other pharmacodynamic properties.

References

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

Pouliot, M., & Slassi, A. (2021). Furazans in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Pouliot, M., & Slassi, A. (2021). Furazans in Medicinal Chemistry. PubMed. [Link]

-

Wang, et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]

-

Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

-

Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry. [Link]

-

Shaik, et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Sci. Pharm. [Link]

-

Li, et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. European Journal of Medicinal Chemistry. [Link]

-

Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Letters. [Link]

-

ResearchGate. (n.d.). Benzamide compounds with biological activities. ResearchGate. [Link]

-

Clark, J. (2015). Reaction between acyl chlorides and amines. Chemguide. [Link]

-

Goral, et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. [Link]

-

Wikipedia. (n.d.). Furazan. Wikipedia. [Link]

-

Balabanova, S. P., et al. (2024). 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties. ResearchGate. [Link]

-

ResearchGate. (2026). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. [Link]

-

Pagoria, P., et al. (2025). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. ResearchGate. [Link]

-

Pardeshi, et al. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]

-

Beilstein Journals. (2015). 3-glucosylated 5-amino-1,2,4-oxadiazoles: synthesis and evaluation as glycogen phosphorylase inhibitors. Beilstein Journal of Organic Chemistry. [Link]

-

Research Square. (2024). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. Research Square. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furazan - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Lab Reporter [fishersci.it]

- 11. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Literature review on N-substituted 1,2,5-oxadiazole amides

Scaffold Analysis, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

The 1,2,5-oxadiazole (furazan) ring is a privileged scaffold in modern medicinal chemistry, distinguished by its high nitrogen content, planar geometry, and unique electron-deficient character. Unlike its 1,2,4- and 1,3,4-isomers, the 1,2,5-oxadiazole system exhibits distinct lipophilicity and metabolic stability profiles that make it an ideal bioisostere for phenyl rings or amide linkers.

This guide focuses on N-substituted 1,2,5-oxadiazole amides , a chemical space critical for the development of IDO1 inhibitors (cancer immunotherapy) and antiplasmodial agents (infectious disease). We categorize these into two distinct structural classes:

-

Class A (Reverse Amides):

-(1,2,5-oxadiazol-3-yl)amides [Ring-NH-CO-R]. -

Class B (Carboxamides): 1,2,5-oxadiazole-3-carboxamides [Ring-CO-NH-R].

Chemical Foundation & Stability

The 1,2,5-oxadiazole ring is

Key Physicochemical Properties[1][2][3][4][5]

-

Lipophilicity: The furazan ring lowers logP compared to a phenyl ring while maintaining aromaticity (Bird Index ~53).

-

H-Bonding: The ring nitrogens are weak H-bond acceptors (

of conjugate acid ~ -5.0), but the exocyclic amide modification dramatically alters this, introducing strong directional H-bond donor/acceptor motifs essential for target binding (e.g., Heme iron coordination in IDO1).

Synthetic Architectures

Synthesis of N-substituted 1,2,5-oxadiazole amides requires navigating the sensitivity of the furazan ring.[1] Below are the two primary validated routes.

DOT Diagram: Synthetic Workflows

Caption: divergent synthetic pathways for Class A (Reverse) and Class B (Carboxamide) derivatives.

Protocol A: Synthesis of Class A (Reverse Amides)

Target:

Step-by-Step Methodology:

-

Activation: Suspend sodium hydride (60% dispersion in oil, 2.0 equiv) in anhydrous DMF at 0°C under argon.

-

Deprotonation: Add 3-amino-4-(4-chlorophenyl)-1,2,5-oxadiazole (1.0 equiv) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases. Note: The solution typically turns yellow/orange, indicating anion formation.

-

Acylation: Add benzoyl chloride (1.2 equiv) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Quench carefully with ice-water. The product often precipitates. Filter, wash with water, and recrystallize from Ethanol/Water.

Protocol B: Synthesis of Class B (Carboxamides)

Target: 4-Phenyl-1,2,5-oxadiazole-3-carboxamide Mechanism: Amidation of the carboxylic acid. Direct coupling with amines is standard.

Step-by-Step Methodology:

-

Activation: Dissolve 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid (1.0 equiv) in dry DCM. Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir for 2 hours (gas evolution).

-

Concentration: Evaporate solvent to yield the crude acid chloride (volatile!).

-

Coupling: Redissolve in DCM. Add the requisite amine (1.1 equiv) and TEA (2.0 equiv) at 0°C.

-

Isolation: Wash with 1N HCl (to remove unreacted amine) and sat.

. Dry over

Medicinal Chemistry & SAR

The biological utility of these amides is bifurcated by their structural class.

Case Study 1: IDO1 Inhibitors (Immunotherapy)

Target: Indoleamine 2,3-dioxygenase 1 (IDO1).[2][3][4][5]

Relevance: IDO1 depletes tryptophan in the tumor microenvironment, suppressing T-cell activity.

Mechanistic Insight:

While Class B (Carboxamides) are active, they are often precursors to N-hydroxyamidines (e.g., Epacadostat). The amide carbonyl oxygen is a poor ligand for the Heme Iron (

-

Key SAR: Bulky hydrophobic groups (e.g., 3-chloro-4-fluorophenyl) on the amide nitrogen improve potency by filling the hydrophobic pocket adjacent to the heme.

Case Study 2: Antiplasmodial Agents (Malaria)

Target: Plasmodium falciparum (NF54 strain). Relevance: Drug resistance necessitates novel scaffolds. Mechanistic Insight: Class A (Reverse Amides) have shown sub-micromolar potency. The furazan ring acts as a planar linker that orients the two phenyl rings (one on C4, one on the amide) into a specific conformation.

-

Key SAR:

-

Position 4 (Ring): Electron-rich aromatics (e.g., 3-ethoxy-4-methoxyphenyl) drastically improve activity (

nM). -

Amide Substituent: 3-methylbenzamide is superior to unsubstituted benzamide.

-

Data Summary: SAR Trends

| Structure Class | R1 (Ring C4) | R2 (Amide N) | Activity Type | Potency ( | Ref |

| Class A | 3-EtO-4-MeO-Ph | 3-Me-Ph | Antiplasmodial | 34 nM | [1] |

| Class A | 4-Cl-Ph | Ph | Antiproliferative | 0.55 | [2] |

| Class B | Ph | (CH2)2-NH-Sulfamide | IDO1 Inhibition | ~50 nM | [3] |

| Class B | Ph | OH (Hydroxyamidine)* | IDO1 Inhibition | 10-70 nM | [3] |

*Note: Hydroxyamidines are bioisosteres of carboxamides included for comparative context.

DOT Diagram: SAR Logic Flow

Caption: Decision tree for optimizing the scaffold based on therapeutic target.

References

-

Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 2023. Link

-

Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 2019.[6] Link

-

Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. European Journal of Medicinal Chemistry, 2020.[5] Link

-

Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy. ACS Medicinal Chemistry Letters, 2020.[7] Link

-

Synthesis of carboxyimidamide-substituted benzo[c][1,2,5]oxadiazoles and their analogs. MedChemComm, 2015. Link

Sources

- 1. CN103086998A - Synthetic method of 3-amino-4-hydroxyfurazan - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]

- 6. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubilization and Stock Preparation of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide

[1]

Executive Summary & Compound Profile

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide is a hydrophobic, bioactive scaffold often utilized in antimicrobial and antiproliferative research.[1] The presence of the 1,2,5-oxadiazole ring, combined with a lipophilic p-tolyl moiety, dictates a specific solubility profile: high solubility in aprotic polar solvents (DMSO) and negligible solubility in aqueous media.

Improper handling—specifically direct dilution into aqueous buffers—often leads to "silent precipitation" (micro-aggregates), causing false negatives in bioassays. This guide provides a validated protocol to maintain compound integrity.

Physicochemical Identity

| Property | Value (Calculated) | Notes |

| Formula | C₁₂H₁₃N₃O₂ | |

| Molecular Weight | 231.25 g/mol | Essential for Molarity calculations.[1] |

| Predicted LogP | ~2.5 – 3.2 | Moderately lipophilic; prone to aqueous crashing.[1] |

| H-Bond Donors | 1 (Amide NH) | |

| H-Bond Acceptors | 4 (Oxadiazole N/O, Amide O) | |

| Physical State | Crystalline Solid | Typically white to off-white powder.[1] |

Solubility Profile & Solvent Selection

Primary Solvent: Dimethyl Sulfoxide (DMSO)

Status: Recommended Solubility Limit: >50 mM (approx.[1] >11.5 mg/mL) Rationale: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the amide proton, while the methyl groups solvate the lipophilic tolyl and ethyl chains.

-

Grade: Use Anhydrous DMSO (≥99.9%) to prevent hydrolysis or precipitation over time.[1]

-

Storage: DMSO is hygroscopic.[1] Stock solutions absorb atmospheric water, which decreases compound solubility. Store in aliquots at -20°C.

Secondary Solvents[1]

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM (10 mmol/L) Batch Volume: 1.0 mL

Materials Required[1][3][4][5][6][7][8][9][10]

-

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide (Solid)[1]

-

DMSO (Anhydrous, Cell Culture Grade)[1]

-

Vortex Mixer[1]

-

Amber Glass Vials (Borosilicate) – Avoid polystyrene plastics.[1]

Step-by-Step Methodology

-

Calculate Mass Requirement:

-

Weighing:

-

Weigh approximately 2.3 – 2.5 mg of the solid into a tared amber glass vial. Record the exact mass (e.g., 2.45 mg).

-

-

Volume Adjustment (Gravimetric Correction):

-

Dissolution:

-

Aliquot & Storage:

-

Divide into 50–100 µL aliquots in polypropylene microcentrifuge tubes.

-

Store at -20°C (stable for >6 months) or -80°C (stable for >2 years).

-

Freeze-Thaw Rule: Limit to max 3 freeze-thaw cycles.

-

Protocol: Aqueous Dilution for Bioassays

Critical Step: Preventing "Crash Out"

Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into a cold aqueous buffer often causes immediate precipitation.[1] Use the Intermediate Dilution Method .

Workflow Visualization

The following diagram illustrates the safe dilution pathway to ensure compound solubility in the final assay.

Figure 1: Step-wise Dilution Strategy. By creating an intermediate concentration, you reduce the kinetic shock of mixing hydrophobic molecules with water.

Procedure

-

Thaw the 10 mM DMSO stock at room temperature (RT). Vortex to ensure homogeneity.[1]

-

Prepare Intermediate (100x of Final):

-

Dilute the stock 1:10 or 1:100 in assay buffer (or a DMSO/Buffer blend) to create a working solution (e.g., 100 µM).[1]

-

Note: If the solution turns cloudy, increase the DMSO content of the intermediate step (e.g., dilute stock into 50% DMSO/Water first).

-

-

Final Dilution:

-

Add the intermediate solution to the cell culture media or assay buffer to reach the final screening concentration (e.g., 1 µM or 10 µM).

-

Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in cells [1].[1]

-

Troubleshooting & FAQs

Q: I see a fine precipitate after adding the compound to my cell media.

Mechanism: This is "crashing out."[1] The local concentration at the pipette tip exceeded the solubility limit during addition. Solution:

-

Use the Intermediate Dilution Method (Section 4).[1]

-

Pre-warm the cell media to 37°C before addition.

-

Mix rapidly (vortex or rapid pipetting) immediately upon addition.

Q: Can I store the diluted aqueous solution?

Recommendation: No. 1,2,5-oxadiazole amides are hydrolytically stable, but they will slowly aggregate in water over time due to the hydrophobic effect. Always prepare aqueous dilutions fresh on the day of the experiment [2].

Q: My stock solution froze during shipping. Is it safe?

Answer: Yes. DMSO freezes at 19°C. Solidified DMSO stocks are normal.[1] Thaw completely at RT and vortex vigorously to re-dissolve any concentration gradients that formed during freezing.

References

-

Gaylord Chemical Company. (2023).[1] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling.[1][2][3] ResearchGate.[1]

-

Di Mola, A., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. International Institute of Anticancer Research.[1]

-

BenchChem. (2023).[1] Properties of 4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide. (Analogous structure solubility data). [1]

-

Cayman Chemical. (2022).[1][3] m-Methoxybenzamide Solubility and Stability Protocol. (Benzamide solubility standards).

HPLC Method Development for 1,2,5-Oxadiazole Compounds

Abstract

This application note details a systematic approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole-2-oxide (furoxan) derivatives. These compounds are critical scaffolds in medicinal chemistry (NO-donors, antimicrobial agents) and energetic materials engineering. Due to their unique physicochemical properties—specifically their weak basicity, potential for N-oxide tautomerism, and thermal sensitivity—standard generic methods often fail. This guide provides a self-validating protocol for column selection, mobile phase optimization, and stability-indicating workflows.

Introduction & Chemical Context

The 1,2,5-oxadiazole ring is a

-

Furazans: Planar, thermally stable, and electron-deficient.

-

Furoxans: The N-oxide derivatives, which exist in dynamic equilibrium with ring-opened dinitroso intermediates, making them thermally labile and capable of releasing nitric oxide (NO).

Critical Challenges in HPLC:

-

Detection: The furazan ring has low UV absorbance above 250 nm unless conjugated with aryl groups.

-

Stability: Furoxans can degrade or rearrange on-column if subjected to high temperatures or unsuitable pH.

-

Safety: Many polynitro- or azido-substituted oxadiazoles are energetic materials. Strict safety protocols regarding concentration limits (<1 mg/mL) and friction/shock avoidance are mandatory.

Physicochemical Profiling for Method Design

Before initiating the scout run, analyze the analyte's properties to inform the starting conditions.

| Parameter | Characteristic | Chromatographic Implication |

| pKa (Ring) | ~ -5.0 (Very weak base) | The ring nitrogen does not protonate in the working pH range (2–8). pH control is required only for substituents (amines, carboxyls). |

| LogP | 0.5 – 2.5 (Typical) | Moderately polar. Standard C18 is usually sufficient, but polar-embedded phases prevent dewetting at high aqueous content. |

| UV | 210 – 235 nm (Unsubstituted) | Requires low-UV cutoff solvents (Phosphoric acid, Formic acid). Avoid Acetone or THF. |

| Thermal Stability | Furoxans < 100°C | Column temperature must be kept low (<30°C) to prevent on-column degradation of N-oxides. |

Method Development Strategy

Workflow Visualization

The following decision matrix outlines the logical flow for selecting the stationary phase and mobile phase based on analyte polarity and functional groups.

Figure 1: Decision tree for stationary phase selection based on analyte polarity and substituent chemistry.

Detailed Experimental Protocol

Reagents and Safety

-

Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[2]

-

Water: 18.2 MΩ·cm Milli-Q water.

-

Modifiers: Formic Acid (FA) for MS compatibility; Phosphoric Acid (

) for UV-only sensitivity. -

Safety: 1,2,5-oxadiazoles can be shock-sensitive. Filter solutions through 0.22 µm PTFE filters gently. Do not sonicate energetic derivatives for extended periods.

The "Scout" Method (Generic Screening)

This method is designed to elute a wide range of polarities, from the polar furoxan ring to lipophilic aryl-substituted derivatives.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 100 mm x 4.6 mm, 3.5 µm | Balanced retention for polar and non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) suppresses silanol ionization, reducing tailing for any amine substituents. |

| Mobile Phase B | Acetonitrile | Lower viscosity and lower UV cutoff than Methanol. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Temperature | 25°C | CRITICAL: High temperatures (>40°C) can cause furoxan ring opening or NO release. |

| Detection | DAD (210–400 nm); Extract 230 nm & 254 nm | 230 nm captures the furazan ring; 254 nm captures aryl substituents. |

| Injection Vol | 5–10 µL | Prevent column overload. |

Gradient Profile:

-

0.0 min: 5% B

-

15.0 min: 95% B[3]

-

20.0 min: 95% B

-

20.1 min: 5% B

-

25.0 min: Stop (Re-equilibration)

Optimization Strategy

Once the scout run is complete, assess the chromatogram:

-

Early Elution (k' < 2): If the analyte elutes in the void volume (common for small furoxans), switch to a Polar Embedded Column (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP). These phases allow 100% aqueous starts without phase collapse.

-

Peak Tailing: If tailing factor

, it indicates interaction with residual silanols. Increase buffer ionic strength (e.g., change 0.1% Formic Acid to 20 mM Ammonium Formate pH 3.0). -

Resolution of Isomers: Furoxans often exist as 2-oxide and 5-oxide isomers.[4] If these split partially, use Methanol instead of ACN as the organic modifier to alter selectivity (

) via hydrogen bonding differences.

Stability-Indicating Validation (Forced Degradation)

To ensure the method separates the parent compound from degradation products (crucial for NO-donors), perform the following stress tests.

Figure 2: Forced degradation workflow. Note: 1,2,5-oxadiazoles are notoriously unstable in alkaline conditions, often leading to rapid ring cleavage.

Key Degradation Pathways:

-

Alkaline Hydrolysis: The 1,2,5-oxadiazole ring is susceptible to nucleophilic attack by

, leading to ring opening and formation of nitriles or oximes. -

Thermal Decomposition: Furoxans release NO and may rearrange to furazans or form benzofuroxan derivatives if aryl-fused.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Split Peaks | Tautomerism (Furoxan isomers) | Lower temperature to 10–15°C to freeze the equilibrium OR raise to 50°C to coalesce (risk of degradation). |

| Baseline Drift at 210 nm | Formic Acid absorbance | Switch to Phosphoric Acid (non-volatile) if MS is not required. |

| Retention Time Shift | pH instability | Ensure mobile phase is buffered (e.g., Ammonium Formate), not just acidified water. |

| Ghost Peaks | Carryover of lipophilic impurities | Add a "Sawtooth" wash step (95% B to 100% B) at the end of the gradient. |

References

-

BenchChem. (2025).[5] A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC. Retrieved from

-

Thieme Connect. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative. Retrieved from

-

MDPI. (2024). Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF). Retrieved from

-

ChemicalBook. (2022). Applications and Properties of 1,2,5-Oxadiazole. Retrieved from

-

National Institutes of Health (NIH). (2005). Relationship between physicochemical properties and herbicidal activity of 1,2,5-oxadiazole N-oxide derivatives. Retrieved from

Sources

- 1. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 4. Energetic materials based on poly furazan and furoxan structures [html.rhhz.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide

Welcome to the technical support center for the synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of this target molecule.

Synthetic Overview & Key Challenges

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methylbenzamide is a two-step process commencing with the formation of the 3-amino-4-ethyl-1,2,5-oxadiazole (also known as 3-amino-4-ethylfurazan) core, followed by an amide coupling reaction with a suitable 4-methylbenzoyl derivative.

Technical Support Center: High-Fidelity Acylation of Furazan Amines

Current Status: Operational Subject: Minimizing Side Reactions in 1,2,5-Oxadiazole (Furazan) Amine Acylation Ticket ID: FZN-ACY-001

Executive Summary: The Furazan Paradox

Welcome to the Furazan Technical Support Hub. If you are here, you are likely facing one of two extremes: zero reactivity or total decomposition .

The acylation of furazan-3-amines (3-amino-1,2,5-oxadiazoles) presents a unique synthetic paradox:

-

Low Nucleophilicity: The electron-withdrawing nature of the 1,2,5-oxadiazole ring renders the exocyclic amine extremely weak (similar to 2,4-dinitroaniline). It resists reaction with standard electrophiles.

-

Base Sensitivity: To overcome low nucleophilicity, one typically employs strong bases or forcing conditions. However, the furazan ring is susceptible to nucleophilic attack by bases, leading to catastrophic ring opening (Boulton-Katritzky rearrangement or nitrile oxide fragmentation).

This guide provides the protocols and troubleshooting logic required to navigate this narrow stability window.

Diagnostic Workflow

Before altering your conditions, identify your failure mode using the logic tree below.

Caption: Figure 1. Diagnostic logic for furazan acylation failures. Blue nodes indicate recommended corrective actions.

The Mechanics of Failure: Side Reactions

Understanding how the reaction fails is critical to preventing it.

A. Ring Cleavage (The "Killer" Reaction)

The most common side reaction is the base-induced cleavage of the O1–N2 or O1–N5 bond.

-

Trigger: Strong nucleophiles (OH⁻, RO⁻) or strong bases (LDA, excess NaH) attack the ring carbons (C3 or C4).

-

Mechanism: The ring opens to form an

-cyano-oxime or nitrile oxide intermediate, which then polymerizes or hydrolyzes. -

Prevention: Avoid hydroxide bases. Use hindered organic bases (DIPEA) or weak inorganic bases (K₂CO₃) if heating is required.

B. Bis-Acylation (Imide Formation)

Due to the low nucleophilicity of the mono-acyl product (an amide), bis-acylation is rare but can occur with highly reactive acid chlorides (e.g., trifluoroacetic anhydride).

C. N- vs. O-Acylation

If your furazan contains a hydroxyl group (e.g., furazan alcohols) or if you are working with an amidoxime precursor, O-acylation is kinetically favored over N-acylation.

-

Prevention: Protect hydroxyls as silyl ethers (TBDMS) prior to amine acylation.

Optimized Protocols

Choose the protocol that matches your substrate's complexity.

Protocol A: The "Gold Standard" (Acid Chloride/Pyridine)

Best for: Stable substrates, standard acyl chlorides.

This method uses pyridine as both solvent and base. Pyridine is basic enough to drive the reaction but usually too weak to trigger rapid ring opening at moderate temperatures.

-

Dissolution: Dissolve 3-aminofurazan (1.0 eq) in dry Pyridine (0.5 M concentration).

-

Addition: Cool to 0°C. Add Acid Chloride (1.2 eq) dropwise.

-

Reaction: Allow to warm to RT. If no reaction after 4h, heat to 60°C.

-

Critical Check: Monitor by TLC/LCMS. If a polar baseline spot appears (ring opening), stop heating immediately.

-

-

Workup: Quench with water. Extract with EtOAc.[8] Wash organic layer with 1M HCl (to remove pyridine)

Brine.

Protocol B: The "High Force" Method (NaH/DMF)

Best for: Extremely unreactive amines or bulky acyl groups.

Warning: Sodium Hydride (NaH) is a strong base. This reaction relies on the kinetic deprotonation of the amine being faster than the thermodynamic attack on the ring. Temperature control is non-negotiable.

-

Deprotonation: Dissolve amine in dry DMF (0.2 M). Cool to -10°C .

-

Activation: Add NaH (60% dispersion, 1.1 eq). Stir for 15 min at 0°C. Evolution of H₂ gas indicates anion formation.

-

Acylation: Add Acid Chloride (1.1 eq) dropwise at 0°C.

-

Completion: Stir at 0°C for 1h, then slowly warm to RT. Do not heat.

-

Quench: Pour into ice-cold saturated NH₄Cl solution.

Protocol C: The "Acidic" Method (Anhydride/H₂SO₄)

Best for: Simple acyl groups (Acetyl, Trifluoroacetyl) where base sensitivity is extreme.

Acylating in acidic media completely suppresses base-induced ring opening.

-

Mix: Suspend amine in the respective Anhydride (Acetic Anhydride, etc.).

-

Catalyst: Add 1-2 drops of conc. H₂SO₄ or BF₃·OEt₂.

-

Reflux: Heat to 80–100°C. The amine usually dissolves as it reacts.

-

Workup: Pour onto ice. The amide often precipitates.

Comparative Data: Reaction Conditions

| Parameter | Protocol A (Pyridine) | Protocol B (NaH/DMF) | Protocol C (Acidic) |

| Reactivity | Moderate | High | High (for simple R) |

| Ring Stability | Good | Poor (High Risk) | Excellent |

| Temp. Range | 0°C to 80°C | -10°C to 25°C | 60°C to 120°C |

| Major Risk | Incomplete Reaction | Ring Cleavage (Tar) | Bis-acylation |

| Rec. Substrate | Standard Drug Intermediates | Bulky/Deactivated Amines | Simple Acetylations |

Pathway Visualization

The following diagram illustrates the mechanistic competition you are managing.

Caption: Figure 2. Mechanistic competition. Success depends on favoring the green pathway (N-attack) over the red pathway (Ring C-attack).

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon adding base. What happened? A: You likely triggered rapid ring decomposition. This is common with hydroxide bases or excessive heating with NaH. Switch to Protocol A (Pyridine) or use a hindered base like DIPEA at 0°C.

Q: Can I use coupling reagents like EDC or HATU? A: Yes, but they are often too slow for the electron-poor furazan amine. If you must use a carboxylic acid, convert it to the acid chloride in situ using Oxalyl Chloride/DMF (Vilsmeier conditions) before adding the furazan amine.

Q: I see a new spot on TLC, but it reverts to starting material during aqueous workup. A: You may have formed the imidoyl chloride or a labile intermediate that hydrolyzed. Ensure your workup is not too acidic or basic. Alternatively, the "spot" might be the ring-opened nitrile oxide intermediate which can sometimes recyclize or degrade further.

Q: Is the product explosive? A: Furazan rings are energetic.[1] While simple amides are generally stable, derivatives with nitro groups or multiple furazan rings (e.g., bi-furazans) are potential explosives. Always perform a DSC (Differential Scanning Calorimetry) test on new compounds before scaling up >1g.

References

-

Sheremetev, A. B. (1995).[9] "Chemistry of furazans fused to five-membered rings."[10][11] Journal of Heterocyclic Chemistry, 32(2), 371–385.[9] Link

-

Rozhkov, I. N., & Sheremetev, A. B. (2020). "Perchlorylamino furazans and their salts." Mendeleev Communications, 30, 490–493.[1] Link

-

Baumann, M., et al. (2011). "Continuous Flow Synthesis of 1,2,5-Oxadiazoles." Organic Letters, 13(15), 4052–4055. Link

-

Fershtat, L. L., et al. (2015). "Synthesis of 3-amino-4-cyanofurazan and related compounds." Chemistry of Heterocyclic Compounds, 51, 350. Link

-

Medicines for Malaria Venture (MMV). (2021). "New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities." Pharmaceuticals, 14, 412.[3] Link

Sources

- 1. scribd.com [scribd.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Tandem Homologation-Acylation Chemistry: Single and Double Homologation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A. B. Sheremetev, Yu. A. Strelenko, “A Novel Synthesis of Pyrazolo[3,4-c]furazan Derivatives”, Mendeleev Commun., 3:3 (1993), 120 [m.mathnet.ru]

- 10. researchgate.net [researchgate.net]

- 11. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

Technical Support Center: Optimizing Reaction Temperature for Oxadiazole Benzamide Formation

Status: Operational Ticket ID: OXD-TEMP-OPT-001 Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists

Introduction

Welcome to the Technical Support Center. You are likely here because your oxadiazole formation yields are inconsistent, or you are observing decomposition of your benzamide precursors.

The formation of 1,2,4-oxadiazoles (and the isomeric 1,3,4-oxadiazoles) is a biphasic thermodynamic challenge. The reaction requires enough energy to force the dehydrative cyclization of the O-acylamidoxime intermediate, yet excessive heat frequently degrades the sensitive benzamide motifs or causes Boulton-Katritzky rearrangements.

This guide moves beyond standard textbook procedures to provide optimized, temperature-controlled protocols and troubleshooting workflows.

Module 1: The Thermal Landscape (Mechanism & Theory)

To optimize temperature, you must understand the energy barriers of the two distinct reaction steps.

-